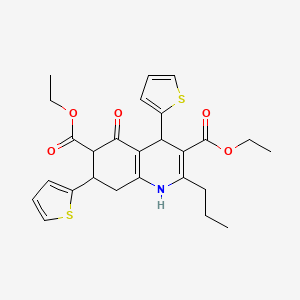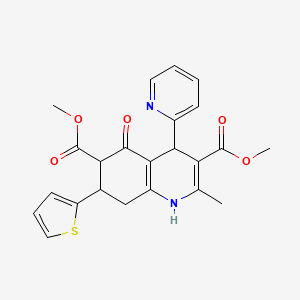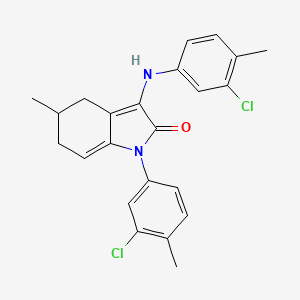
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Overview
Description
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 3-chloro-4-methylbenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the indole ring structure.
Reduction: The final step involves the reduction of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(3-CHLORO-4-METHYLANILINO)-1-(3-CHLORO-4-METHYLPHENYL)-5-METHYL-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE: The target compound.
1-(3-chloro-4-methylphenyl)-3-[(3-chloro-4-methylphenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-thione: A sulfur analog.
1-(3-chloro-4-methylphenyl)-3-[(3-chloro-4-methylphenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-ol: A hydroxyl analog.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of chlorine and methyl groups can significantly influence its chemical reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(3-chloro-4-methylphenyl)-5-methyl-5,6-dihydro-4H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O/c1-13-4-9-21-18(10-13)22(26-16-7-5-14(2)19(24)11-16)23(28)27(21)17-8-6-15(3)20(25)12-17/h5-9,11-13,26H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKNRNLJUIOOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C2C(=C(C(=O)N2C3=CC(=C(C=C3)C)Cl)NC4=CC(=C(C=C4)C)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


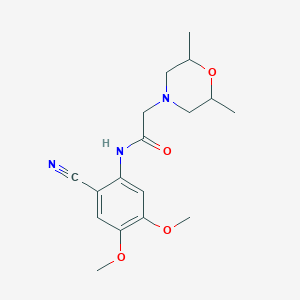
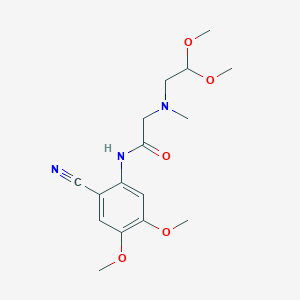
![ETHYL 1-{[(2-CYANO-4,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B4306194.png)
![N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE](/img/structure/B4306198.png)
![ethyl 4-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B4306200.png)
![1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4306214.png)
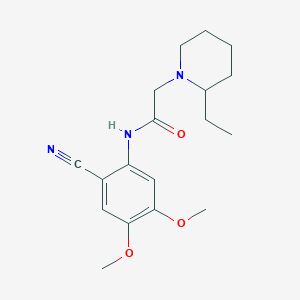
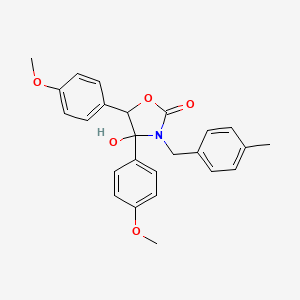
![5-TERT-BUTYL-1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE](/img/structure/B4306241.png)
